molecular formula C14H20N4O4 B11828840 (R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate

(R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate

Cat. No.: B11828840
M. Wt: 308.33 g/mol
InChI Key: JHLWSTQSIGSOHD-LLVKDONJSA-N
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Description

(R)-Methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate is a chiral nitro-substituted pyrimidine derivative characterized by a cyclopentylamino group at the 4-position of the pyrimidine ring and an (R)-configured methyl ester moiety. The cyclopentyl group introduces steric bulk, which may influence conformational flexibility and intermolecular interactions, while the methyl ester contributes to solubility and metabolic stability. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor precursor or intermediates in bioactive molecule synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the nitropyrimidine core: This can be achieved by nitration of a suitable pyrimidine precursor under controlled conditions.

    Introduction of the cyclopentyl group: This step often involves the use of cyclopentylamine in a nucleophilic substitution reaction with the nitropyrimidine intermediate.

    Formation of the butanoate ester: The final step involves esterification of the intermediate with ®-methyl 2-bromobutanoate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The cyclopentyl group can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of ®-methyl 2-(cyclopentyl(5-aminopyrimidin-4-yl)amino)butanoate.

    Substitution: Formation of ®-2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoic acid.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features suggest it could be explored for activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitropyrimidine moiety could play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs (Table 1), focusing on substituent effects, stereochemistry, and synthetic pathways.

Structural and Functional Group Variations

Compound A : tert-Butyl ((1-((2-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (230)

  • Key Differences: Replaces the cyclopentyl group with a cyclohexyl moiety, increasing steric bulk and altering van der Waals interactions. Features a 5-(4-methylpiperazin-1-yl)pyridin-2-amine substituent instead of a simple cyclopentylamino group, enhancing hydrogen-bonding capacity and solubility.
  • Implications :
    • The piperazine-pyridine moiety may improve target affinity in kinase inhibition due to its planar aromatic system and basic nitrogen atoms.

Compound B : (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide (n)

  • Key Differences: Contains a tetrahydropyrimidinone ring instead of a nitropyrimidine, reducing electrophilicity but increasing hydrogen-bond acceptor capacity. Integrates a 2,6-dimethylphenoxyacetamido group, which may enhance lipophilicity and membrane permeability.
  • Implications :
    • The absence of a nitro group likely diminishes reactivity in covalent binding but improves metabolic stability.

Compound C : N4-(1-(Aminomethyl)Cyclohexyl)-N2-(5-(4-Methylpiperazin-1-yl)Pyridin-2-yl)Pyrimidine-2,4,5-Triamine (232)

  • The 5-amino group (vs. 5-nitro) reduces electron-withdrawing effects, altering electronic distribution across the pyrimidine ring.
  • Implications :
    • The amine functionality may enhance binding to acidic residues in enzyme active sites but reduce stability under oxidative conditions.

Stereochemical and Conformational Analysis

  • The (R)-configuration of the methyl ester in the target compound contrasts with the (S)-configured tetrahydropyrimidinone in Compound B . This stereochemical divergence may lead to distinct binding modes in chiral environments (e.g., enzyme pockets).

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound B Compound C
Pyrimidine Substituent 5-Nitro 5-Nitro 2-Oxotetrahydropyrimidin-1(2H)-yl 5-Amino
Amino Group Cyclopentylamino Cyclohexylamino + Pyridine-piperazine 2,6-Dimethylphenoxyacetamido Cyclohexylamino + Pyridine-piperazine
Ester/Amino Acid (R)-Methyl ester tert-Butyl carbamate Free amide Free amine
Key Functional Role Electrophilic nitro; chiral ester Hydrogen-bond donor/acceptors Lipophilic aromatic; H-bond acceptor Polar amine; reduced electrophilicity

Research Findings and Implications

  • Bioactivity : The nitro group in the target compound may facilitate covalent interactions with cysteine residues in kinases, a mechanism absent in Compounds B and C.
  • Solubility : The methyl ester likely offers better solubility in apolar solvents compared to Compound C’s free amine.
  • Stereochemical Impact : The (R)-ester configuration may reduce off-target effects compared to racemic analogs, as seen in stereospecific pharmacokinetic studies of similar compounds .

Biological Activity

(R)-Methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate, also known by its CAS number 1415566-24-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C14H20N4O4
  • Molar Mass : 308.33 g/mol
  • Structure : The compound features a cyclopentyl group attached to a pyrimidine derivative, which is significant for its biological interactions.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cancer progression, particularly in p53-deficient tumors .
  • Cell Proliferation Inhibition : Studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, suggesting its role as an anticancer agent .
  • Selectivity : It exhibits selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity IC50 Value (μM) Cell Line/Model
Inhibition of cell proliferation0.126MDA-MB-231 (Triple-Negative Breast Cancer)
Selectivity Index19-fold lowerNon-cancerous MCF10A
Inhibition of ALK and BRD4Not reportedDual inhibition model

Case Studies

  • Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value of 0.126 μM, while showing much less effect on normal breast epithelial cells (MCF10A), highlighting its selective toxicity towards cancerous cells .
  • Pharmacokinetics : The pharmacokinetic profile showed an oral bioavailability of 31.8% and a clearance rate of 82.7 mL/h/kg after intravenous administration, indicating suitable absorption characteristics for potential therapeutic use .
  • Toxicity Assessment : Acute toxicity studies in Kunming mice revealed no adverse effects at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. How can researchers ensure the structural integrity and purity of (R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate during synthesis?

  • Methodology : Employ high-resolution analytical techniques such as NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and regioselectivity. Use HPLC-MS with a C18 column (ACN/water gradient, 0.1% TFA) to assess purity (>98%) and detect impurities . For nitropyrimidine derivatives, monitor nitro group stability under reaction conditions (e.g., acidic/basic environments) using FT-IR to track characteristic NO₂ stretches (~1520 cm⁻¹) .

Q. What experimental designs are recommended for studying the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use UV-Vis spectroscopy (λ = 250–400 nm) to detect degradation products. Compare results against controls stored at -20°C. For hydrolytic stability, test in buffered solutions (pH 1.2–7.4) at 37°C, analyzing via LC-MS to identify cleavage products (e.g., cyclopentylamine or 5-nitropyrimidine fragments) .

Q. How can researchers distinguish between enantiomeric and diastereomeric impurities in this compound?

  • Methodology : Utilize chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to resolve enantiomers. Confirm results with polarimetry or circular dichroism (CD) . For diastereomers, apply X-ray crystallography to resolve spatial arrangements, particularly for the cyclopentyl and butanoate moieties .

Advanced Research Questions

Q. What mechanistic insights are critical for optimizing the catalytic enantioselective synthesis of this compound?

  • Methodology : Explore asymmetric catalysis (e.g., chiral palladium or organocatalysts) to enhance enantiomeric excess (ee). Monitor reaction kinetics via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps. Computational modeling (DFT) can predict transition states and guide ligand design for stereochemical control .

Q. How can conflicting data on the compound’s metabolic stability in preclinical models be resolved?

  • Methodology : Perform in vitro microsomal assays (human/rat liver microsomes) with LC-MS quantification of parent compound and metabolites. Cross-validate with in vivo pharmacokinetic studies (rodents) using radiolabeled (¹⁴C) analogs. Address contradictions by standardizing protocols (e.g., enzyme activity, incubation time) and applying multivariate statistical analysis .

Q. What experimental strategies are effective for evaluating the environmental fate of this compound?

  • Methodology : Use OECD 307 guidelines to study soil biodegradation under aerobic/anaerobic conditions. Measure half-life (t½) via GC-MS or HPLC-UV . For aquatic systems, assess photodegradation using simulated sunlight (Xe lamp) and quantify byproducts (e.g., nitrophenol derivatives) .

Q. How can researchers resolve discrepancies in reported biological activity across cell-based assays?

  • Methodology : Standardize cell lines (e.g., HEK293 vs. HepG2), passage numbers, and assay conditions (serum-free vs. serum-containing media). Use dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for target binding vs. luciferase reporter assays). Validate findings with knockout models or siRNA silencing .

Q. What advanced techniques are suitable for elucidating the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and cryo-EM for structural insights. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). For cellular targets, apply fluorescence polarization assays with labeled probes .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?

  • Methodology : Re-evaluate solvent purity (e.g., residual water in DMSO) and temperature control (±0.1°C). Use dynamic light scattering (DLS) to detect aggregation. Compare results with computational solubility predictions (e.g., COSMO-RS) and validate via shake-flask method with HPLC quantification .

Q. What factors could explain variability in cytotoxicity profiles across studies?

  • Methodology : Audit cell viability protocols (MTT vs. ATP-based assays). Control for batch-to-batch variability in compound purity (e.g., endotoxin levels). Perform transcriptomic profiling (RNA-seq) to identify off-target effects. Reproduce experiments in 3D organoid models to better mimic in vivo conditions .

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

methyl (2R)-2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate

InChI

InChI=1S/C14H20N4O4/c1-3-11(14(19)22-2)17(10-6-4-5-7-10)13-12(18(20)21)8-15-9-16-13/h8-11H,3-7H2,1-2H3/t11-/m1/s1

InChI Key

JHLWSTQSIGSOHD-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-]

Canonical SMILES

CCC(C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-]

Origin of Product

United States

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